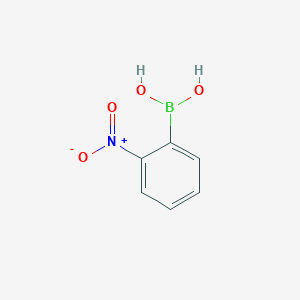

2-Nitrophenylboronic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUIGUOONHIVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901106 | |

| Record name | NoName_166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5570-19-4 | |

| Record name | 2-Nitrophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5570-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Synthesis of 2-Nitrophenylboronic Acid from Phenylboronic Acid: An In-depth Technical Guide

Introduction

2-Nitrophenylboronic acid is a versatile reagent in modern organic synthesis, serving as a crucial building block in the construction of complex molecular architectures.[1] Its utility is particularly pronounced in the pharmaceutical and materials science sectors.[1] The strategic ortho-positioning of the nitro group relative to the boronic acid moiety confers unique electronic and steric characteristics, making it an excellent substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This guide provides a detailed technical overview of the primary synthetic route to this compound, commencing from phenylboronic acid, with a focus on experimental protocols and comparative data for researchers, scientists, and professionals in drug development.

Core Synthesis Pathway: Electrophilic Nitration

The principal method for synthesizing this compound is through the direct nitration of phenylboronic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring. While the core transformation is straightforward, various reaction conditions have been optimized to enhance yield, purity, and regioselectivity, primarily targeting the ortho position.

A prevalent and high-yielding approach involves the use of nitric acid in the presence of a catalyst and an organic solvent.[2][3] Alternative methods, such as ipso-nitration using fuming nitric acid, offer a different mechanistic pathway and have been developed for efficient and chemoselective synthesis.[4][5][6]

Data Presentation: Comparative Analysis of Nitration Protocols

The following tables summarize quantitative data from various reported methodologies for the synthesis of this compound from phenylboronic acid, allowing for a comparative assessment of different reaction conditions.

Table 1: Nitration of Phenylboronic Acid using Nitric Acid with Various Catalysts and Solvents

| Solvent | Catalyst | Nitric Acid (molar eq.) | Temperature (°C) | Molar Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|---|

| Dimethylformamide (DMF) | Sodium Nitrite (B80452) | 2 | 45 | 99.0 | >99.5% | [2][7] |

| Acetic Anhydride | Ammonium Nitrate | 2 | 0 | 98.4 | >99.5% | [3] |

| Acetic Acid | Urea | 2 | 30 | 98.3 | >99.5% | [2] |

| Carboxylic Acid Anhydride | Potassium Nitrate | 3 | 30 | 98.1 | >99.5% | [3][8] |

| Chloroform | Methyl Urea | 2 | 50 | 98.7 | >99.5% | [2][3] |

| Iodoform | Methyl Urea | 4 | 70 | 98.0 | >99.5% | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Potassium Nitrate | 4 | 50 | 98.7 | >99.5% |[2] |

Table 2: Alternative Nitration Methodologies

| Method | Nitrating Agent | Key Features | Reference |

|---|---|---|---|

| Ipso-Nitration | Fuming Nitric Acid | Efficient and chemoselective access to nitro compounds; proceeds via a •NO2 radical pathway. | [4][5][6] |

| Ipso-Nitration | Nitrate Salt + TMS-Cl | High regioselectivity, mild conditions, avoids strong oxidizing agents. |[9] |

Experimental Protocols

The following sections provide detailed methodologies for key synthetic procedures.

Protocol 1: Synthesis using Nitric Acid in Dimethylformamide

This protocol is based on a high-yield procedure reported in multiple sources.[2][7][8]

Materials:

-

Phenylboronic acid (122g, 1 mol)

-

Dimethylformamide (DMF, 15 mol)

-

Nitric acid (126g, 2 mol)

-

Sodium nitrite (0.04 mol)

-

Ice water

-

Reaction vessel equipped with a dropping funnel and stirring mechanism

Procedure:

-

In a suitable reaction vessel, dissolve phenylboronic acid (122g, 1 mol) in dimethylformamide (15 mol).

-

Maintain the mixture under constant stirring.

-

Carefully add nitric acid (126g, 2 mol) and sodium nitrite (0.04 mol) dropwise to the reaction mixture.

-

Control the reaction temperature, maintaining it at 45°C throughout the addition.[7]

-

Continue stirring the reaction mixture at 45°C until the reaction is complete (monitoring by an appropriate method such as TLC or HPLC is recommended).

-

Upon completion, pour the entire reaction mixture into a larger vessel containing ice water.[7][8]

-

Concentrate the resulting mixture to a smaller volume.

-

Cool the concentrated solution and allow it to stand until a solid precipitate forms.[7][8]

-

Collect the solid product by filtration.

-

Wash the collected solid with ice water to remove residual impurities.[7][8]

-

Dry the final product, this compound. The expected yield is approximately 165.3g (99.0% molar yield) with a purity of >99.5% by HPLC.[2][7]

Protocol 2: Ipso-Nitration using Fuming Nitric Acid

This protocol is adapted from the work of Murray et al., which describes a facile and chemoselective nitration method.[4][5][6]

Materials:

-

Aryl boronic acid derivative

-

Fuming nitric acid (HNO₃)

-

Appropriate solvent (e.g., dichloromethane)

-

Reaction vessel suitable for exothermic reactions

Procedure:

-

Dissolve the aryl boronic acid in the chosen solvent within the reaction vessel.

-

Cool the solution to a suitable temperature (e.g., 0°C) in an ice bath.

-

Slowly add fuming nitric acid as the nitrating agent.

-

Monitor the reaction progress using techniques like in situ NMR or kinetic analysis if possible, as the reaction can be autocatalytic and may result in a terminal exotherm.[4]

-

Upon completion, carefully quench the reaction mixture.

-

Perform a standard aqueous workup to separate the organic and aqueous phases.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product as necessary, typically through recrystallization or column chromatography. This method is noted for its high chemoselectivity, often minimizing the formation of isomeric byproducts.[4]

Visualizations: Reaction Workflow and Logic

The following diagrams illustrate the key processes involved in the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CN104788484A - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]

- 3. CN104788484B - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]

- 4. Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid [organic-chemistry.org]

- 5. Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 5570-19-4 [chemicalbook.com]

- 9. ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-nitrophenylboronic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental methodologies, and insightful visualizations to support laboratory work and theoretical understanding.

Core Physicochemical Data

This compound, a valuable reagent in organic synthesis, possesses a unique set of properties that dictate its behavior in chemical reactions and biological systems. A summary of its key physicochemical data is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BNO₄ | [1][2] |

| Molecular Weight | 166.93 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 155-160 °C | |

| Boiling Point | 374.8 ± 44.0 °C (Predicted) | [1] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol, Ether, Ethanol | [1] |

| pKa | 7.83 ± 0.53 (Predicted) | [1] |

Spectral Data Analysis

Detailed spectral analysis is crucial for the identification and quality control of this compound. Below is a summary of expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-3200 (broad) | O-H (stretch) | Hydrogen-bonded hydroxyl groups of the boronic acid. |

| ~3080 | C-H (stretch) | Aromatic C-H stretching. |

| 1600-1585, 1500-1400 | C=C (stretch) | Aromatic ring vibrations. |

| 1530-1500, 1350-1300 | N-O (stretch) | Asymmetric and symmetric stretching of the nitro group. |

| ~1350 | B-O (stretch) | Boron-oxygen bond stretching. |

| ~1200 | C-N (stretch) | Carbon-nitrogen bond stretching. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will exhibit signals corresponding to the aromatic protons. Due to the ortho-nitro substitution, the aromatic region will show a complex splitting pattern. Protons closer to the electron-withdrawing nitro and boronic acid groups will be shifted downfield.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with the carbon attached to the boronic acid group and the carbon bearing the nitro group showing characteristic chemical shifts. The presence of the electron-withdrawing nitro group will cause a downfield shift for the ortho and para carbons relative to benzene.

¹¹B NMR: Boron-11 NMR is a key technique for characterizing boronic acids. This compound is expected to show a single resonance in the region typical for trigonal planar boronic acids.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 167. Key fragmentation patterns would involve the loss of water (H₂O), the hydroxyl group (OH), and the nitro group (NO₂).

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of this compound using a capillary tube apparatus.[3][4][5]

Materials:

-

This compound

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube with heating oil)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (155-160 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility Determination (Dynamic Method)

This protocol outlines a dynamic method for determining the solubility of this compound in a given solvent.[6][7]

Materials:

-

This compound

-

High-purity solvent of interest (e.g., methanol, ethanol)

-

Jacketed glass vessel with a magnetic stirrer

-

Calibrated temperature probe

-

Heating/cooling circulator

-

Light source and detector (turbidimeter) or visual observation setup

-

Analytical balance

Procedure:

-

Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic (slurry) mixture of known composition.

-

Begin vigorous stirring to ensure the mixture is homogeneous.

-

Heat the mixture at a slow, constant rate (e.g., 0.2-0.5 °C/min) using the heating/cooling circulator.

-

Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles dissolve, resulting in a clear solution. This can be determined visually or by a sharp increase in light transmittance measured by the detector.

-

Record the temperature at which the solution becomes clear. This represents the solubility of the compound at that specific concentration.

-

Repeat the procedure with different known compositions to construct a solubility curve as a function of temperature.

pKa Determination (UV-Vis Spectrophotometry)

This protocol describes the determination of the acid dissociation constant (pKa) of this compound using UV-Vis spectrophotometry, which is suitable for compounds with a chromophore near the ionization center.[8][9][10]

Materials:

-

This compound

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes or a 96-well UV-transparent microplate

-

A series of buffer solutions with known pH values covering a range from approximately pH 6 to 9.

-

Methanol or other suitable co-solvent

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in the chosen co-solvent (e.g., methanol).

-

In a series of volumetric flasks, prepare solutions of this compound at a constant concentration by adding a small, fixed volume of the stock solution to each of the different pH buffer solutions. The final concentration of the co-solvent should be kept low and constant across all samples (e.g., 1-5%).

-

Measure the UV-Vis absorbance spectrum (e.g., from 230-500 nm) for each buffered solution.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at half the maximum absorbance change.

Visualizations

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to the study and application of this compound.

References

- 1. This compound CAS#: 5570-19-4 [m.chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. pharmaguru.co [pharmaguru.co]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Crystal Structure of 2-Nitrophenylboronic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural analysis of 2-nitrophenylboronic acid, a compound of significant interest in organic synthesis and medicinal chemistry. While a definitive, publicly available single-crystal X-ray diffraction study detailing its complete crystal structure is not found in the current body of scientific literature, this document consolidates the available information regarding its synthesis, and general properties, and outlines the established methodologies for its full crystallographic characterization.

Molecular and Physicochemical Properties

This compound, with the chemical formula C₆H₆BNO₄, is an aromatic boronic acid featuring a nitro group in the ortho position of the phenyl ring. This substitution pattern influences its electronic properties and potential intermolecular interactions, making its crystal packing a subject of scientific curiosity. The compound is typically a white to yellow or orange crystalline powder.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆BNO₄ |

| Molecular Weight | 166.93 g/mol |

| Appearance | White to yellow to orange powder/crystal |

| CAS Number | 5570-19-4 |

Synthesis and Crystallization

The synthesis of this compound is well-documented in patent literature. A common method involves the nitration of phenylboronic acid.

Experimental Protocol: Synthesis of this compound

A typical synthesis procedure is as follows:

-

Phenylboronic acid is dissolved in an appropriate organic solvent, such as acetic acid or chloroform.

-

A nitrating agent, commonly nitric acid, is added dropwise to the solution, often in the presence of a catalyst like sodium nitrite (B80452) or urea.

-

The reaction temperature is carefully controlled, typically between 30-50 °C.

-

Upon completion of the reaction, the mixture is poured into ice water to precipitate the product.

-

The crude product is then isolated by filtration, washed with cold water, and can be further purified by recrystallization to obtain crystals suitable for X-ray diffraction analysis.

The workflow for a typical synthesis is illustrated in the diagram below.

Caption: A generalized workflow for the synthesis and crystallization of this compound.

Crystal Structure Analysis: A Methodological Framework

While specific crystallographic data for this compound is not publicly available, a standard crystal structure analysis would involve the following key steps. The successful execution of these steps would yield the precise atomic coordinates and allow for a detailed analysis of the molecular geometry and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. X-ray radiation (e.g., Mo Kα or Cu Kα) is directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods.

-

Structure Refinement: The structural model is refined against the experimental data to improve the accuracy of the atomic positions, and thermal parameters.

The logical flow of a single-crystal X-ray diffraction experiment is depicted below.

Caption: A standard workflow for determining the crystal structure of a small molecule via X-ray diffraction.

Anticipated Structural Features and Intermolecular Interactions

Based on the known structures of similar phenylboronic acids, it is anticipated that the crystal structure of this compound would be stabilized by a network of intermolecular interactions. The boronic acid functional group is a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded dimers or more extended supramolecular assemblies. The nitro group can also participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which would further influence the crystal packing.

A diagram illustrating the potential key intermolecular interactions is presented below.

Caption: A conceptual diagram of the potential intermolecular forces in the crystal lattice of this compound.

Conclusion and Future Outlook

A complete understanding of the three-dimensional structure of this compound is crucial for rational drug design and the development of new synthetic methodologies. While detailed crystallographic data remains elusive in the public domain, the established protocols for its synthesis and the standard techniques for crystal structure analysis provide a clear path forward for obtaining this valuable information. Future experimental work to determine the single-crystal X-ray structure of this compound is highly encouraged. Such a study would provide definitive insights into its molecular conformation and packing, enriching the structural database and aiding in the computational modeling and prediction of properties for related compounds.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Nitrophenylboronic acid. The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this important reagent in various research and development applications, including organic synthesis and medicinal chemistry.

Spectroscopic Data

The NMR spectra of this compound are characterized by distinct signals corresponding to the aromatic protons and carbons, influenced by the electron-withdrawing nitro group and the boronic acid moiety. The data presented here is a compilation from typical NMR analyses.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ typically exhibits four distinct signals in the aromatic region, corresponding to the four protons on the phenyl ring. The chemical shifts are influenced by the electronic effects of the nitro and boronic acid groups.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.05 | d | ~8.0 | H6 |

| ~7.80 | t | ~7.5 | H4 |

| ~7.70 | d | ~7.5 | H3 |

| ~7.60 | t | ~7.5 | H5 |

| ~8.50 (broad s) | s | - | B(OH)₂ |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and instrument frequency. The broad singlet for the boronic acid protons is due to chemical exchange and quadrupole broadening.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows six signals corresponding to the six carbon atoms of the phenyl ring. The chemical shifts are significantly affected by the substituents.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C2 (ipso-nitro) |

| ~135.0 | C6 |

| ~132.5 | C4 |

| ~130.0 | C1 (ipso-boron) |

| ~128.0 | C3 |

| ~124.0 | C5 |

Note: The signal for the carbon atom attached to the boron (C1) can be broader and have a lower intensity due to quadrupolar relaxation of the boron nucleus.

Experimental Protocol

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to determine the chemical shifts of all signals.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

Caption: Workflow for NMR analysis of this compound.

This guide provides the essential NMR data and a standardized protocol for the analysis of this compound. Adherence to these guidelines will ensure the acquisition of high-quality, reproducible data critical for research and development activities.

Mass Spectrometry Analysis of 2-Nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-Nitrophenylboronic acid (2-NPBA). It covers expected ion formation, potential fragmentation pathways, and detailed experimental protocols to aid in the accurate identification and characterization of this important chemical reagent. Due to its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, robust analytical methods for 2-NPBA are crucial for quality control and reaction monitoring.[1][2]

Core Concepts in Mass Spectrometry of this compound

This compound (Molecular Formula: C₆H₆BNO₄, Exact Mass: 167.0390) can be effectively analyzed using electrospray ionization (ESI) mass spectrometry.[3][4] The choice of positive or negative ion mode will influence the observed ions and their fragmentation patterns. A key challenge in the analysis of boronic acids is their propensity to form cyclic anhydrides (boroxines) and other adducts, which can complicate spectral interpretation.[5]

Expected Molecular Ions

The primary ions expected in the mass spectrum of 2-NPBA will depend on the ionization mode.

| Ionization Mode | Expected Ion | Formula | Calculated m/z | Notes |

| Negative ESI | [M-H]⁻ | [C₆H₅BNO₄]⁻ | 166.03 | Deprotonated molecule. |

| Positive ESI | [M+H]⁺ | [C₆H₆BNO₄+H]⁺ | 168.05 | Protonated molecule. |

| Positive ESI | [M+Na]⁺ | [C₆H₆BNO₄+Na]⁺ | 190.02 | Sodium adduct, common with ESI. |

| Positive ESI | [M+K]⁺ | [C₆H₆BNO₄+K]⁺ | 205.99 | Potassium adduct, common with ESI. |

Consideration of Boronic Acid Anhydride (Boroxine)

Boronic acids can dehydrate to form a cyclic trimeric anhydride, known as a boroxine. For 2-NPBA, this would have the formula C₁₈H₁₂B₃N₃O₆. The presence of this species should be considered, especially if the sample has been stored for a prolonged period or handled under conditions that favor dehydration.

| Ionization Mode | Expected Ion | Formula | Calculated m/z |

| Positive ESI | [M_boroxine+H]⁺ | [C₁₈H₁₂B₃N₃O₆+H]⁺ | 412.09 |

| Positive ESI | [M_boroxine+Na]⁺ | [C₁₈H₁₂B₃N₃O₆+Na]⁺ | 434.07 |

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of 2-NPBA is influenced by the presence of the nitro group and the boronic acid moiety. Drawing parallels from studies on other nitroaromatic compounds, key fragmentation pathways can be predicted.[6] Ortho-effects, due to the proximity of the nitro and boronic acid groups, can also influence fragmentation.[6]

Negative Ion Mode Fragmentation of [M-H]⁻ (m/z 166.03)

In negative ion mode, fragmentation of the deprotonated molecule is expected to involve losses related to the nitro and boronic acid groups.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 166.03 | 149.03 | OH (17.00) | Loss of a hydroxyl group from the boronic acid. |

| 166.03 | 120.02 | NO₂ (46.01) | Loss of the nitro group. |

| 166.03 | 136.02 | NO (30.01) | Loss of nitric oxide. |

| 120.02 | 76.04 | B(OH)₂ (43.98) | Subsequent loss of the boronic acid group. |

Positive Ion Mode Fragmentation of [M+H]⁺ (m/z 168.05)

In positive ion mode, fragmentation of the protonated molecule will likely involve similar neutral losses.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 168.05 | 150.04 | H₂O (18.01) | Loss of a water molecule from the boronic acid. |

| 168.05 | 122.04 | NO₂ (46.01) | Loss of the nitro group. |

| 150.04 | 122.04 | CO (28.00) | Loss of carbon monoxide from the phenyl ring. |

| 122.04 | 77.04 | B(OH)₂ (44.00) | Subsequent loss of the boronic acid group. |

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound by LC-MS. Optimization may be required depending on the specific instrumentation used.

Sample Preparation

-

Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a stock solution of 1 mg/mL.

-

Working Solution: Dilute the stock solution with a mixture of the mobile phase solvents (e.g., 50:50 methanol:water) to a final concentration of 10 µg/mL for direct infusion or LC-MS analysis.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

A high-throughput method for boronic acids has been developed using UPLC-ESI-MS.[5]

-

Chromatographic Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is suitable for separation.

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient elution can be optimized to ensure separation from impurities and potential degradation products.

-

Flow Rate: Dependent on the column dimensions (analytical or UPLC).

-

Injection Volume: 1-10 µL.

Mass Spectrometer Settings (Negative ESI Mode)

Negative ion mode is often preferred for acidic compounds like boronic acids.

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Negative

-

Capillary Voltage: 3.0 - 4.5 kV

-

Cone Voltage: 20 - 40 V (Optimize for minimal in-source fragmentation)

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 300 - 400 °C

-

Desolvation Gas Flow: 600 - 800 L/hr

-

Mass Range: m/z 50 - 500

-

Collision Gas: Argon

-

Collision Energy (for MS/MS): A range of 10-30 eV should be investigated to obtain informative fragment ions.

Visualizations

Experimental Workflow

The general workflow for the LC-MS analysis of this compound is depicted below.

Caption: General workflow for LC-MS analysis of 2-NPBA.

Proposed Fragmentation Pathway (Negative Ion Mode)

The following diagram illustrates a potential fragmentation pathway for the [M-H]⁻ ion of this compound.

Caption: Proposed fragmentation of 2-NPBA in negative ESI.

References

- 1. sciex.com [sciex.com]

- 2. uni-saarland.de [uni-saarland.de]

- 3. nebiolab.com [nebiolab.com]

- 4. This compound = 95 5570-19-4 [sigmaaldrich.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Nitrophenylboronic acid. Due to a notable absence of specific experimental studies on this compound in publicly accessible literature, this document combines known physical properties with theoretical decomposition pathways and standardized experimental protocols. The aim is to equip researchers with a foundational understanding and a practical framework for conducting their own thermal analysis of this compound.

Introduction to the Thermal Properties of this compound

This compound is an important reagent in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its chemical and physical properties. Thermal stability is a critical parameter, influencing storage conditions, reaction safety, and the overall viability of its application in manufacturing processes. Uncontrolled thermal decomposition can lead to the generation of hazardous byproducts and presents a significant safety risk.

This guide outlines the principles of standard analytical techniques used to evaluate thermal stability—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and discusses the potential decomposition mechanisms of this compound based on the known chemistry of related nitroaromatic and boronic acid compounds.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the design of appropriate handling, storage, and experimental procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BNO₄ | [2] |

| Molecular Weight | 166.93 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 155-160 °C | [1] |

| Boiling Point | 374.8 ± 44.0 °C (Predicted) | [2] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol, Ether, Ethanol | [2] |

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the residual mass.

Hypothetical Experimental Protocol for TGA of this compound:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Record the mass loss and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset).

-

Identify the peak decomposition temperatures from the derivative of the TGA curve (DTG).

-

Calculate the percentage mass loss at each decomposition step.

-

Determine the final residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Hypothetical Experimental Protocol for DSC of this compound:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Data Collection: Record the heat flow and temperature continuously.

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point and determine the enthalpy of fusion.

-

Identify any exothermic peaks corresponding to decomposition events and determine the enthalpy of decomposition.

-

Potential Thermal Decomposition Pathways

In the absence of specific experimental data for this compound, its decomposition pathway can be postulated based on the known thermal behavior of nitroaromatic compounds and boronic acids.

The primary decomposition is likely to be initiated by one of two processes:

-

Dehydration of the Boronic Acid Group: Boronic acids are known to undergo thermal dehydration to form boroxines (cyclic anhydrides). This process would involve the loss of water molecules.

-

Decomposition of the Nitro Group: Nitroaromatic compounds can decompose through complex mechanisms, often involving the cleavage of the C-NO₂ bond or intramolecular rearrangements.[4]

A speculative decomposition pathway could involve an initial dehydration of the boronic acid moiety, followed by the decomposition of the nitro group at higher temperatures, potentially leading to the formation of complex nitrogen-containing organic compounds and boron oxides as residues.

Visualizations

The following diagrams illustrate a general workflow for thermal analysis and a speculative decomposition pathway for this compound.

Caption: A general workflow for the thermal analysis of a chemical compound.

Caption: A speculative thermal decomposition pathway for this compound.

Conclusion

While there is a clear need for detailed experimental studies on the thermal stability and decomposition of this compound, this guide provides a solid foundation for researchers in this area. The provided physicochemical data, hypothetical experimental protocols, and discussion of potential decomposition pathways offer a starting point for systematic investigations. The application of standardized techniques such as TGA and DSC will be crucial in generating the data necessary to ensure the safe and effective use of this important chemical reagent in research and development.

References

The Ortho-Nitro Enigma: A Technical Guide to its Electronic Effects in Phenylboronic Acid

For Immediate Release

A deep dive into the profound electronic influence of the ortho-nitro group on the chemical behavior of phenylboronic acid reveals a complex interplay of inductive and steric effects, significantly impacting its acidity and reactivity. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates these effects with quantitative data, detailed experimental protocols, and visual pathway diagrams.

The strategic placement of a nitro group on the phenyl ring of phenylboronic acid, a cornerstone reagent in modern organic synthesis, dramatically alters its electronic landscape. When positioned at the ortho-carbon, this potent electron-withdrawing group initiates a cascade of effects that modulate the acidity of the boronic acid moiety and dictate its efficacy in pivotal reactions such as the Suzuki-Miyaura cross-coupling.

Acidity Amplified: The Electron-Withdrawing Influence

The acidity of an arylboronic acid, quantified by its pKa value, is a critical parameter influencing its solubility, reactivity, and biological interactions. The presence of an electron-withdrawing nitro group is known to increase the acidity (decrease the pKa) of phenylboronic acid by stabilizing the resulting boronate anion. This effect is most pronounced when the nitro group is at the ortho or para position, where it can exert both its negative inductive (-I) and negative mesomeric (-M) effects.

| Compound | pKa |

| Phenylboronic Acid | ~8.8[3] |

| 2-Nitrophenylboronic Acid | 7.83 (Predicted)[1] |

| 3-Nitrophenylboronic Acid | 7.1 (Experimental)[2] |

The Suzuki-Miyaura Coupling: A Tale of Steric Hindrance

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and complex organic molecules. The reactivity of the phenylboronic acid in this catalytic cycle is sensitive to both electronic and steric factors.

The electron-withdrawing nature of the nitro group, while increasing acidity, can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the most significant factor for the ortho-nitro isomer is steric hindrance. The bulky nitro group in close proximity to the boronic acid moiety can impede the approach of the boronic acid to the palladium catalyst, thereby reducing the reaction rate and overall yield. This "ortho effect" is a well-documented phenomenon in Suzuki-Miyaura couplings involving ortho-substituted phenylboronic acids.

While a direct quantitative comparison of the three nitrophenylboronic acid isomers in a single study is not available in the searched literature, the general principles of steric hindrance strongly suggest that the reactivity in Suzuki-Miyaura coupling would follow the order:

para-nitrophenylboronic acid > meta-nitrophenylboronic acid > ortho-nitrophenylboronic acid

This is because the para-isomer experiences the least steric hindrance, while the ortho-isomer experiences the most.

Experimental Methodologies

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) of a compound can be determined spectrophotometrically by measuring the change in its UV-Vis absorbance spectrum as a function of pH. This method is particularly useful for compounds that possess a chromophore and whose absorbance characteristics differ between the protonated and deprotonated forms.

Protocol:

-

Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared with a constant ionic strength.

-

Preparation of Stock Solution: A stock solution of the phenylboronic acid derivative is prepared in a suitable solvent (e.g., methanol (B129727) or a water/acetonitrile mixture).

-

Spectrophotometric Measurements: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the difference between the acidic and basic forms is maximal is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the inflection point of the resulting sigmoid curve.[4][5][6][7][8]

Suzuki-Miyaura Cross-Coupling Reaction

The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol:

-

Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the phenylboronic acid derivative (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.[9]

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the key concepts and experimental workflows.

Caption: Electronic effects of the ortho-nitro group leading to increased acidity.

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: The steric hindrance of the ortho-nitro group impeding catalyst approach.

Conclusion

The electronic effects of the ortho-nitro group in phenylboronic acid are multifaceted. Its strong electron-withdrawing nature significantly increases the acidity of the boronic acid. However, in the context of Suzuki-Miyaura cross-coupling, this electronic advantage is often overshadowed by the steric hindrance it imposes, leading to reduced reactivity compared to its meta and para counterparts. Understanding these competing effects is paramount for chemists designing synthetic routes and developing novel molecules in the pharmaceutical and materials science industries. This guide provides a foundational understanding and practical protocols to navigate the complexities introduced by the ortho-nitro enigma.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. Virtual Labs [mas-iiith.vlabs.ac.in]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. questjournals.org [questjournals.org]

- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2-Nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenylboronic acid is a versatile reagent in modern organic synthesis, valued for its unique reactivity imparted by the presence of both a boronic acid and a nitro group on the same aromatic ring. The electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of the boronic acid moiety, making it a valuable tool in a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound with a range of functional groups, supported by quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways. Its applications in the synthesis of complex molecules, including those of pharmaceutical interest, are highlighted throughout.[1]

Core Reactivity Profile

The strategic placement of the nitro group at the ortho position of the phenylboronic acid confers distinct electronic and steric properties. The strong electron-withdrawing effect of the nitro group enhances the Lewis acidity of the boron atom, influencing its participation in various reactions. This unique characteristic makes this compound a suitable candidate for several name reactions and catalytic applications.

Reactivity with Aryl and Vinyl Halides: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and this compound serves as an effective coupling partner with a variety of aryl and vinyl halides. The reaction is catalyzed by palladium complexes and typically proceeds under basic conditions.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)₂ (0.5) | K₂CO₃ | WEB | 0.5 | 95 |

| 2 | Bromobenzene | Pd(OAc)₂ (0.5) | K₂CO₃ | WEB | 1 | 92 |

| 3 | 4-Iodoanisole | Pd(OAc)₂ (0.5) | K₂CO₃ | WEB | 0.5 | 96 |

| 4 | 4-Bromotoluene | Pd(OAc)₂ (0.5) | K₂CO₃ | WEB | 1 | 93 |

| 5 | 1-Chloro-2-nitrobenzene | Pd(OAc)₂ (2) | NaOAc | Dioxane:Water | 8-30 min | High |

*WEB = Water/Ethanol (B145695)/Benzene solvent system. Data for entries 1-4 were adapted from a general protocol and may not be specific to this compound but are representative of similar arylboronic acids.[2] Entry 5 demonstrates the coupling of a challenging substrate.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

A representative procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound is as follows:

-

To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (B1210297) (0.5 mol%), and potassium carbonate (2.0 mmol).

-

Add 3 mL of a water/ethanol/benzene (WEB) solvent mixture.

-

Stir the mixture vigorously at room temperature for the time indicated in the table.

-

Upon completion, as monitored by TLC, extract the reaction mixture with diethyl ether (4 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.[2]

Suzuki-Miyaura Reaction Workflow

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity with Amines and Alcohols: Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds. This copper-catalyzed reaction couples arylboronic acids with amines or alcohols. This compound can be effectively employed in these transformations, which are often carried out under mild conditions and are tolerant of a wide range of functional groups.[4]

Quantitative Data for Chan-Lam Coupling

| Entry | Amine/Alcohol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 72 | 93 (with a pyrrole (B145914) substrate) |

| 2 | 2-Nitroimidazole | --INVALID-LINK--₂ (8) | K₂CO₃ | MeOH | RT | 24 | High |

| 3 | Primary/Secondary Aliphatic Amines | Cu(OAc)₂ (100) | None | CH₂Cl₂ | RT | 8 | Moderate to Good |

| 4 | Piperidine | Cu(OAc)₂ (100) | None | CH₂Cl₂ | RT | 8 | 65 (with phenylboronic acid) |

| 5 | Benzylamine | Cu(OAc)₂ (100) | None | CH₂Cl₂ | RT | 8 | 58 (with phenylboronic acid) |

Data is representative of Chan-Lam couplings; specific yields with this compound may vary.[1][5]

Experimental Protocol: Chan-Lam N-Arylation

A general procedure for the copper-catalyzed N-arylation of an amine with this compound is as follows:

-

In a reaction flask, combine the amine (1.0 mmol), this compound (2.0 mmol), and copper(II) acetate (1.0 equiv).

-

Add anhydrous DMSO (3 mL) and molecular sieves (200 mg).

-

If required, add a base such as diisopropylethylamine (DIPEA) (3.0 equiv).

-

Heat the mixture at the specified temperature (e.g., 120 °C) for 24 hours.

-

After cooling to room temperature, add an aqueous solution of ammonium (B1175870) hydroxide (B78521) and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.[5]

Chan-Lam Coupling Signaling Pathway

Caption: The catalytic cycle of the Chan-Lam cross-coupling reaction.

Reactivity with Amines and Carbonyls: Petasis Reaction

The Petasis borono-Mannich (PBM) reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to produce substituted amines. This compound can participate in this reaction, although its electron-withdrawing nature may influence reactivity. The reaction is prized for its operational simplicity and tolerance of a wide range of functional groups.[6][7]

Quantitative Data for Petasis Reaction

| Entry | Amine | Carbonyl | Boronic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Secondary Amine | Paraformaldehyde | Vinylboronic acid | Dichloromethane (B109758) | RT | - | High |

| 2 | Aniline | Formaldehyde | Phenylboronic acid | Toluene | 60 | 24 | 89 |

| 3 | 5-Nitroindoline | Glyoxylic acid | Arylboronic acids | TFA/Solvent | RT | 1-7 | Moderate to Good |

| 4 | Morpholine | Salicylaldehyde | Phenylboronic acid | Dichloromethane | RT | - | Good |

| 5 | Electron-poor anilines | Glyoxylic acid | Arylboronic acids | Dichloromethane | 120 (MW) | 0.17 | Good |

Note: Yields are for representative Petasis reactions; reactions with this compound may have different outcomes. Electron-poor boronic acids can sometimes give lower yields under standard conditions.[7][8][9]

Experimental Protocol: Petasis Reaction

A general procedure for the Petasis reaction is as follows:

-

To a solution of the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in a suitable solvent such as dichloromethane or ethanol (5 mL), add this compound (1.2 mmol).

-

Stir the reaction mixture at room temperature or with heating as required. Microwave irradiation can also be employed to accelerate the reaction, especially for less reactive substrates.[9]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired substituted amine.

Petasis Reaction Logical Relationship

Caption: Logical steps involved in the Petasis borono-Mannich reaction.

Reactivity with Diols: Boronate Ester Formation

Boronic acids are well-known for their ability to reversibly form cyclic esters with 1,2- and 1,3-diols. This reaction is fundamental to their use as protecting groups and in the construction of sensors for carbohydrates. The equilibrium of this reaction is pH-dependent. The electron-withdrawing nitro group in this compound can influence the pKa of the boronic acid and the stability of the resulting boronate ester.

Quantitative Data for Boronate Ester Formation

| Diol | Boronic Acid | Equilibrium Constant (K_eq) | Conditions |

| Alizarin Red S | 3-Nitrophenylboronic acid | - | pKa of ester = 2.77 |

| Various polyols | Arylboronic acids | - | Ester formation is enthalpically favored |

| D-Fructose | 2-Hydroxy-5-nitrophenylboronic acid | - | Significant UV shift observed at neutral pH |

Quantitative data for this compound specifically is limited in readily available tables, but the principles are general for nitrophenylboronic acids.[10][11] The formation of the boronate ester leads to a decrease in the pKa of the boronic acid moiety.[10]

Experimental Protocol: Boronate Ester Formation with a Diol

The formation of a boronate ester can often be observed spectroscopically:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer at neutral pH).

-

Prepare a stock solution of the diol (e.g., a sugar like fructose) in the same buffer.

-

In a cuvette, mix the boronic acid solution with the diol solution.

-

Record the UV-Vis spectrum of the mixture. A shift in the maximum absorbance wavelength compared to the boronic acid alone indicates the formation of the boronate ester.[10]

-

For preparative purposes, the reaction can be carried out in an organic solvent with azeotropic removal of water.

Reactivity with Thiols

The interaction of boronic acids with thiols is less commonly exploited than their reactions with diols. However, reactions can occur, particularly under specific conditions. For instance, in the presence of a palladium catalyst and a copper mediator, boronic acids can couple with thiol esters to form ketones in a reaction known as the Liebeskind-Srogl cross-coupling. Additionally, boronic acids can react with cysteine residues in peptides, offering a strategy for bioconjugation.

At present, specific quantitative data for the reaction of this compound with a broad range of simple thiols is not well-documented in readily available tabular format.

Catalytic Activity of this compound

Beyond its role as a stoichiometric reagent, this compound and other electron-deficient arylboronic acids have emerged as effective catalysts for various organic transformations, most notably in the direct formation of amide bonds from carboxylic acids and amines.

Amide Bond Formation

This compound can catalyze the dehydrative coupling of carboxylic acids and amines to form amides, offering a greener alternative to traditional coupling reagents.

Quantitative Data for Catalytic Amidation

| Carboxylic Acid | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| α-Amino acids | α-Amino acids | This compound | - | - | Retained optical purity |

| Aromatic acids | Various amines | 2-Hydroxyphenylboronic acid | - | - | Up to 98% |

| Aliphatic acids | Anilines | Thioether-substituted biphenylboronic acid | Fluorobenzene | 85 | Good |

While specific yield tables for a wide range of substrates using this compound as the catalyst are not compiled in a single source, its effectiveness, particularly with amino acid substrates, has been noted.[12][13][14]

Experimental Protocol: Boronic Acid-Catalyzed Amidation

A general procedure for the catalytic amidation is as follows:

-

A mixture of the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and this compound (5-10 mol%) is prepared in a suitable solvent (e.g., toluene).

-

The reaction is heated under conditions that allow for the removal of water, such as with a Dean-Stark apparatus.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled and worked up by washing with aqueous base and brine.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

Catalytic Amidation Workflow

Caption: General workflow for the boronic acid-catalyzed direct amidation.

Applications in Drug Discovery and Development

The versatility of this compound and its derivatives makes them valuable building blocks in the synthesis of pharmaceutically active compounds. The ability to form C-C, C-N, and C-O bonds under relatively mild conditions allows for the construction of complex molecular architectures found in many drug candidates. The resulting nitro-substituted biaryls, arylamines, and other structures can serve as key intermediates or as final products with biological activity. Furthermore, the nitro group itself can be a crucial pharmacophore or can be readily reduced to an amino group for further functionalization.

Conclusion

This compound is a powerful and versatile reagent with a rich and diverse reactivity profile. Its participation in key synthetic transformations such as the Suzuki-Miyaura, Chan-Lam, and Petasis reactions, coupled with its emerging role as an organocatalyst, underscores its importance in modern organic synthesis. This guide has provided a detailed overview of its reactivity with various functional groups, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in harnessing the full potential of this valuable synthetic tool.

References

- 1. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Petasis reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

- 10. The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thieme-connect.de [thieme-connect.de]

- 13. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-Nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling precautions, and a representative experimental protocol for 2-Nitrophenylboronic acid. The content is intended to ensure safe laboratory practices and to provide a foundational understanding of its application in organic synthesis.

Chemical Identification and Physical Properties

This compound is a valuable reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. A clear understanding of its physical and chemical properties is the first step in safe handling.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BNO₄ | |

| Molecular Weight | 166.93 g/mol | |

| Appearance | Yellow to brown solid powder | Sigma-Aldrich |

| Melting Point | 155-160 °C | |

| Solubility | Insoluble in water. | Fisher Scientific |

| CAS Number | 5570-19-4 | |

| Synonyms | o-Nitrobenzeneboronic acid, 2-Borononitrobenzene |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling this compound to minimize risk.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Disposal

-

Accidental Release: In case of a spill, wear appropriate PPE. Sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Experimental Protocols: Representative Suzuki-Miyaura Cross-Coupling

This compound is a key building block in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.[1] The following is a representative experimental protocol for the coupling of this compound with an aryl bromide.

Note: This is a generalized protocol and may require optimization for specific substrates and reaction scales.

Reaction: Synthesis of a 2-nitrobiphenyl (B167123) derivative.

Materials:

-

This compound

-

Aryl bromide (e.g., 1-bromo-4-chlorobenzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate [K₂CO₃])

-

Solvent (e.g., a mixture of 1,4-dioxane (B91453) and water)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: A workflow for the safe handling of this compound.

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Signaling Pathway

Disclaimer: This diagram represents a pathway known to be affected by some boronic acids and is for illustrative purposes. It has not been specifically demonstrated for this compound.

Caption: A simplified diagram of the Rho GTPase signaling pathway.

References

An In-depth Technical Guide to (2-Nitrophenyl)boronic Acid (CAS 5570-19-4)

For Researchers, Scientists, and Drug Development Professionals

(2-Nitrophenyl)boronic acid, identified by CAS number 5570-19-4, is a versatile organic compound that has garnered significant attention in various scientific fields. Its unique chemical structure, featuring both a boronic acid moiety and a nitro group in the ortho position on a phenyl ring, imparts distinct reactivity that makes it a valuable tool in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental methodologies and underlying chemical principles.

Core Properties and Specifications

(2-Nitrophenyl)boronic acid is a white to off-white crystalline powder. Its key chemical and physical properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value |

| CAS Number | 5570-19-4 |

| Molecular Formula | C₆H₆BNO₄ |

| Molecular Weight | 166.93 g/mol |

| Melting Point | 155-160 °C |

| Boiling Point | 374.8 ± 44.0 °C (Predicted) |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in Methanol, Ether, Ethanol |

| pKa | 7.83 ± 0.53 (Predicted) |

| Appearance | White to off-white crystalline powder |

| Storage Temperature | Room Temperature; Keep in a dark, dry, and sealed container |

Synthesis of (2-Nitrophenyl)boronic Acid

A common method for the synthesis of (2-Nitrophenyl)boronic acid involves the nitration of phenylboronic acid. The following protocol provides a representative experimental procedure.

Experimental Protocol: Synthesis from Phenylboronic Acid

Materials:

-

Phenylboronic acid

-

Nitric acid

-

Sodium nitrite (B80452)

-

Dimethylformamide (DMF)

-

Ice water

Procedure:

-

In a suitable reaction vessel, dissolve phenylboronic acid in dimethylformamide.

-

Carefully add a mixture of nitric acid and a catalytic amount of sodium nitrite dropwise to the reaction mixture while maintaining the temperature at approximately 45 °C with stirring.[1][2][3]

-

Continue stirring the reaction mixture at this temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).[1][2][3]

-

Upon completion, pour the reaction mixture into a beaker of ice water.[1][2][3]

-

Concentrate the mixture to a smaller volume and allow it to cool, which will induce the precipitation of the solid product.[1][2][3]

-

Collect the precipitated (2-Nitrophenyl)boronic acid by filtration.

-

Wash the solid product with ice water and dry it to obtain the final product.[1][2][3] This process can yield the product in high purity (>99.5% by HPLC) and with a high molar yield (around 99.0%).[1][2][3]

Applications in Research and Development

(2-Nitrophenyl)boronic acid is a key building block in several areas of chemical synthesis and drug discovery. Its primary applications lie in its use as a reactant in cross-coupling reactions and as a recognition moiety in the design of fluorescent sensors. It also holds potential as an intermediate for various pharmaceuticals and agrochemicals.[4]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl compounds. (2-Nitrophenyl)boronic acid serves as a crucial coupling partner in these reactions.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. It involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

References

- 1. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-nitrophenylboronic acid with a variety of aryl halides. This reaction is a powerful tool for the synthesis of 2-nitrobiphenyl (B167123) derivatives, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The electron-withdrawing nature of the nitro group can present unique challenges and opportunities in this classic carbon-carbon bond-forming reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and relatively mild reaction conditions. The coupling of this compound with aryl halides provides access to a diverse range of substituted 2-nitrobiphenyls. These compounds can be further elaborated, for example, by reduction of the nitro group to an amine, opening pathways to various heterocyclic scaffolds and other complex molecules.